6-pyridin-3-yl-1H-indole
Overview
Description
“6-pyridin-3-yl-1H-indole” is a compound that contains an indole nucleus. Indole is a heterocyclic compound, also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons . The indole nucleus is found in many important synthetic drug molecules and has various biological applications .
Synthesis Analysis
Indole derivatives are synthesized through various methods. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents . Another method involves the Claisen condensation of 3-acetylindole with diethyl oxalate under basic conditions .Molecular Structure Analysis
The molecular structure of indole derivatives, including “6-pyridin-3-yl-1H-indole”, is characterized by a benzopyrrole structure. This structure contains a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization . Various scaffolds of indole are synthesized for screening different pharmacological activities .Scientific Research Applications
Optoelectronic and Charge Transfer Properties
Research on derivatives of 6-pyridin-3-yl-1H-indole, such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlights their potential in optoelectronic and charge transfer applications. These compounds exhibit various optoelectronic properties at both molecular and solid-state bulk levels, making them suitable for use in multifunctional organic semiconductor devices (Irfan et al., 2019).
Estrogen Receptor Binding and Photophysical Properties
2-Pyridin-2-yl-1H-indole derivatives have shown significant estrogen receptor binding affinities and display long-wavelength fluorescent emission. Their sensitivity to solvent polarity and pH makes them relevant in biological and chemical sensing applications (Kasiotis & Haroutounian, 2006).
Biological Activities
Various pyridine derivatives, including those related to 6-pyridin-3-yl-1H-indole, are noted for their broad range of biological activities. These activities include antimicrobial, anti-inflammatory, and potential applications in cancer therapy and as HIV protease inhibitors (Gürdere et al., 2015).
Crystal Structure Analysis
Studies on compounds like 5-(5-chloro-2-hydroxybenzoyl)-2-(2-methyl-1H-indol-3-yl)nicotinonitrile provide insights into the crystal structures of 6-pyridin-3-yl-1H-indole derivatives. Understanding these structures aids in the design of materials for pharmaceutical and material science applications (Vimala et al., 2015).
Antioxidant Activity
1H-3-Indolyl derivatives, including those related to 6-pyridin-3-yl-1H-indole, have been studied for their potential as antioxidants. These compounds have shown promising activities in inhibiting oxidative stress, which is crucial in various health-related applications (Aziz et al., 2021).
Synthesis of Functional Derivatives
Research has also focused on the synthesis of functional derivatives of 3-(pyridine-4-yl)-1H-indole and 4-(1H-indol-3-yl)-thieno[2,3-b]pyridine. These derivatives are essential for developing new chemical entities with varied applications (Dotsenko et al., 2018).
Applications in Organic Light-Emitting Diodes
Derivatives like 9-(6-(9H-carbazol-9-yl)pyridin-3-yl)-6-(9H-carbazol-9-yl)-9H-pyrido[2,3-b]indole have been used in blue phosphorescent organic light-emitting diodes, indicating their significance in advanced electronic and display technologies (Cho et al., 2014).
Multicomponent Synthesis
The one-pot multicomponent synthesis of indole-containing pyridine derivatives has been explored, demonstrating the chemical versatility and ease of synthesis of these compounds for various applications (Zhao et al., 2009).
Future Directions
properties
IUPAC Name |
6-pyridin-3-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)11-4-3-10-5-7-15-13(10)8-11/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQPHBGDXAVGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)C=CN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439947 | |
Record name | 6-pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-pyridin-3-yl-1H-indole | |
CAS RN |
147621-19-0 | |
Record name | 6-pyridin-3-yl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50439947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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